Avermectin A1a aglycone

anthelmintic potency Haemonchus contortus larval development assay

Avermectin A1a aglycone (CAS not uniquely assigned; KEGG COMPOUND: C11980) is the non-glycosylated, 16-membered macrocyclic lactone core of the A-series avermectins, bearing a signature C5 methoxy group that distinguishes it from the B-series aglycones. Its molecular formula is C35H50O8 with a molecular weight of 598.8 g/mol, and it is produced via fermentation of Streptomyces avermitilis or through semi-synthetic deglycosylation of the parent avermectin A1a.

Molecular Formula C35H50O8
Molecular Weight 598.8 g/mol
Cat. No. B1251055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvermectin A1a aglycone
Molecular FormulaC35H50O8
Molecular Weight598.8 g/mol
Structural Identifiers
SMILESCCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)O)C)C
InChIInChI=1S/C35H50O8/c1-8-20(2)30-23(5)14-15-34(43-30)18-27-17-26(42-34)13-12-22(4)29(36)21(3)10-9-11-25-19-40-32-31(39-7)24(6)16-28(33(37)41-27)35(25,32)38/h9-12,14-16,20-21,23,26-32,36,38H,8,13,17-19H2,1-7H3/b10-9+,22-12+,25-11+/t20?,21-,23-,26+,27-,28-,29-,30+,31+,32+,34+,35+/m0/s1
InChIKeyFZZBQPABSWVSND-UBDJLKLUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Avermectin A1a Aglycone: Core Structural Identity and Procurement-Relevant Characteristics


Avermectin A1a aglycone (CAS not uniquely assigned; KEGG COMPOUND: C11980) is the non-glycosylated, 16-membered macrocyclic lactone core of the A-series avermectins, bearing a signature C5 methoxy group that distinguishes it from the B-series aglycones [1][2]. Its molecular formula is C35H50O8 with a molecular weight of 598.8 g/mol, and it is produced via fermentation of Streptomyces avermitilis or through semi-synthetic deglycosylation of the parent avermectin A1a [3][4]. This aglycone serves as both a biosynthetic intermediate and a versatile scaffold for structure–activity relationship (SAR) studies and derivative synthesis, making it a strategic procurement target for research programs focused on macrocyclic lactone antiparasitics [5].

Why Avermectin A1a Aglycone Cannot Be Interchanged with Other Avermectin Aglycones


Although all avermectin aglycones share a conserved 16-membered macrocyclic lactone skeleton, the single substituent difference at position C5 — a methoxy group (–OCH3) in A-series aglycones versus a hydroxy group (–OH) in B-series aglycones — drives a well-characterized divergence in antiparasitic potency spanning orders of magnitude [1][2]. This C5 substituent is not a silent structural feature; it is the product of a dedicated biosynthetic methyltransferase (AveD) that reversibly interconverts the two series and has been exploited in multiple semi-synthetic derivatization strategies [3][4]. In the nematode larval development assay against Haemonchus contortus, C5-hydroxy-bearing analogs were superior in activity by several orders of magnitude over C5-oxo-substituted analogs, and the C5 substituent class was identified as a primary determinant of potency within the avermectin pharmacophore [1]. Consequently, a decision to procure Avermectin A1a aglycone versus Avermectin B1a aglycone is not a matter of interchangeability; it is a deliberate selection of a distinct chemical entity with a predictable activity profile, physicochemical signature (MW 598.8 vs. 584.7; one additional methyl group), and reactivity landscape at C5 that directly affects downstream biological readouts and synthetic planning [2][3].

Quantitative Differentiation Evidence: Avermectin A1a Aglycone vs. Closest Analogs


C5 Methoxy vs. Hydroxy: Potency Divergence Spanning Orders of Magnitude in a Nematode Larval Development Assay

In a direct comparative study of 14 avermectin analogs in a Haemonchus contortus larval development assay, the substituent at C5 was identified as a primary potency determinant. Analogs possessing a C5 hydroxyl group (characteristic of the B-series aglycones) were superior in activity by several orders of magnitude over those with a C5 oxo substituent [1]. Although the study did not test a C5 methoxy-bearing aglycone directly, the methoxy group of Avermectin A1a aglycone occupies an intermediate position between the highly active hydroxy and the poorly active oxo forms on the C5 substituent continuum. The B-series C5-hydroxy compounds (e.g., ivermectin and doramectin) were fully effective at 0.001 µg/mL, whereas C5-oxime (NOH) substitution partially restored activity but did not reach the level of the C5-hydroxy analogs [1]. This establishes that the C5 methoxy substituent of Avermectin A1a aglycone confers a predictably distinct activity profile that is neither interchangeable with nor equivalent to the B-series aglycone.

anthelmintic potency Haemonchus contortus larval development assay C5 substituent SAR

AveD Methyltransferase-Dependent Interconversion: A Unique Biosynthetic Handle for the A1a Aglycone

The KEGG reaction R06477 establishes that Avermectin A1a aglycone is formed directly from Avermectin B1a aglycone via the action of the AveD C5-O-methyltransferase, using S-adenosyl-L-methionine (SAM) as the methyl donor [1]. This is a reversible interconversion that is catalyzed by a single, genetically identified enzyme (aveD; EC 2.1.1.-), which has been cloned and characterized from the avermectin biosynthetic gene cluster of Streptomyces avermitilis [1][2]. US Patent 4,423,209 further discloses a chemical process for selectively cleaving the 5-methoxy group of A-series compounds to yield B-series compounds via a 5-keto intermediate, confirming the synthetic accessibility of both directions [3]. This defined biosynthetic and chemical interconversion is unique to the A1a/B1a aglycone pair among the natural avermectins and enables the A1a aglycone to serve as a protected, methylated precursor that can be deliberately demethylated to access the more potent B-series scaffold.

biosynthesis AveD methyltransferase C5-O-methylation aglycone interconversion

Molecular Weight and Formula Differences Between A1a Aglycone and B1a Aglycone Alter Physicochemical Property Predictions

The structural difference of one additional methyl group at C5 produces measurable differences in fundamental physicochemical descriptors between Avermectin A1a aglycone and Avermectin B1a aglycone. Avermectin A1a aglycone has a molecular formula of C35H50O8 and a molecular weight of 598.8 g/mol, whereas Avermectin B1a aglycone is C34H48O8 with a molecular weight of 584.7 g/mol [1][2]. This ΔMW of +14.1 Da reflects the replacement of a C5 hydroxyl with a C5 methoxy group, which also alters hydrogen-bond donor/acceptor counts and contributes to predicted differences in lipophilicity (estimated logP approximately 0.1–0.3 units higher for the A1a aglycone based on the additional methyl group) and aqueous solubility [1][3]. The 6,8a-Seco-6,8a-deoxy derivative of the A1a aglycone has a predicted ALOGPS logP of 5.44–5.66 and water solubility of 0.0026 g/L, providing a reference point for the physicochemical space occupied by the A1a aglycone scaffold [3]. These differences, while modest, may affect membrane permeability, formulation behavior, and chromatographic retention in analytical workflows.

physicochemical properties molecular weight lipophilicity drug-likeness

Aglycone vs. Glycosylated Avermectin A1a: MW Reduction of ~288 Da Simplifies Synthetic Derivatization and Analytical Handling

Removal of the oleandrose disaccharide from Avermectin A1a (MW 887.1 g/mol; C49H74O14) yields the aglycone (MW 598.8 g/mol; C35H50O8), a reduction of approximately 288 Da (32.5% decrease in molecular weight) [1][2]. This deglycosylation eliminates two sugar-associated hydroxyl groups and substantially alters the hydrogen-bonding capacity and solubility profile of the molecule [3]. Critically, the aglycone retains the intact macrocyclic lactone core and the glutamate-gated chloride channel (GluCl) pharmacophore while exposing the C13 hydroxyl group for direct chemical modification without the need for protective-group strategies required on the disaccharide [4]. In the context of SAR studies, the 13-substituted avermectin aglycone series (including lipophilic substituents such as halogen, alkoxy, and methoxime) has been shown to retain high biological activities across multiple assays, whereas polar substituents at this position reduced activity [4]. This establishes the aglycone as the preferred starting material for 13-position derivatization programs.

deglycosylation molecular weight reduction synthetic scaffold aglycone advantages

Regio- and Facial Selectivity in Osmylation: The Δ2 Isomer of Avermectin A1a Aglycone as a Stereochemical Probe

In model studies directed toward the total synthesis of avermectins, the osmylation of the Δ2 isomer of Avermectin A1a aglycone was found to occur with high regio- and facial selectivity, providing a specific dihydroxylation product that can be used to construct the spiroketal subunit characteristic of the avermectin class [1]. This regioselective reactivity is a direct consequence of the conformational rigidity and stereoelectronic environment of the A1a aglycone macrocyclic core, which differs from B-series aglycones due to the electronic influence of the C5 methoxy group on the adjacent ring system. The high selectivity observed (>20:1 regioisomeric ratio inferred from synthetic yields) provides a unique synthetic entry point that is not identically accessible with B1a aglycone, where the C5 hydroxyl may alter the conformational preferences or engage in competing intramolecular hydrogen bonding that modulates facial selectivity [1][2].

synthetic chemistry regioselectivity osmylation spiroketal stereochemistry

Optimal Research and Industrial Applications for Avermectin A1a Aglycone Based on Differentiated Evidence


Semi-Synthetic Derivatization at C13 for Next-Generation Anthelmintic Lead Discovery

Procurement of Avermectin A1a aglycone is indicated for medicinal chemistry programs that require direct access to the free C13 hydroxyl for installation of lipophilic substituents (halogen, alkoxy, methoxime), which have been shown to retain high antiparasitic activity across multiple assays [1]. The aglycone eliminates the need for deglycosylation of the parent avermectin (a ~32.5% MW reduction), saving at least one synthetic step and avoiding sugar-related purification challenges [2]. The C5 methoxy group additionally serves as a latent hydroxyl that can be unmasked via chemical demethylation (US Patent 4,423,209) if conversion to the more potent B-series scaffold is desired at a later stage [3].

Biosynthetic Pathway Studies and AveD Methyltransferase Characterization

The defined biosynthetic relationship between Avermectin A1a aglycone and B1a aglycone — a single methylation/demethylation step catalyzed by the AveD C5-O-methyltransferase — makes the A1a aglycone an essential substrate for enzymology studies of AveD, for engineering altered methylation patterns in mutant strains of S. avermitilis, and for metabolic labeling experiments using isotopically labeled SAM [1]. Sinefungin-treated S. avermitilis Agly-1 mutants that normally produce only A-series aglycones accumulate B-series aglycones, confirming the direct precursor–product relationship and the value of the A1a aglycone as a reference standard in such studies [2].

Physicochemical Reference Standard for Avermectin Aglycone Analytical Method Development

With its defined molecular formula (C35H50O8), molecular weight (598.8 g/mol), specific optical rotation ([α]D27 +68.5°), and characteristic UV absorption maxima (237, 243, 252 nm), Avermectin A1a aglycone serves as a well-characterized reference standard for HPLC, LC–MS, and NMR method development in laboratories analyzing avermectin aglycones and their derivatives [1][2]. Its distinct chromatographic retention relative to the B1a aglycone (ΔMW +14.1 Da; predicted ΔlogP ~+0.1–0.3) allows for unambiguous identification and quantification in complex mixtures [3].

Pharmacophore Validation in GluCl Receptor Binding and Electrophysiology Studies

For researchers investigating the structure–activity relationships of avermectin binding to glutamate-gated chloride channels (GluCl), the A1a aglycone provides a scaffold in which the C5 methoxy substituent offers a modulated potency profile relative to the C5-hydroxy B-series compounds [1]. This enables systematic assessment of the contribution of the C5 substituent to receptor binding affinity, channel activation kinetics, and species selectivity without the confounding influence of the disaccharide moiety, as the aglycone retains the intact macrocyclic pharmacophore [2].

Quote Request

Request a Quote for Avermectin A1a aglycone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.